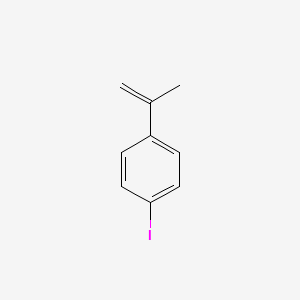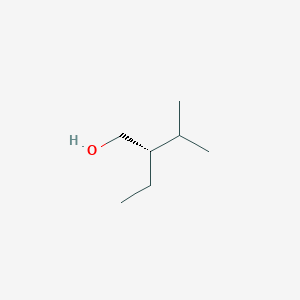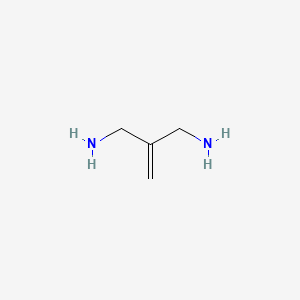![molecular formula C19H13ClI2N6O2 B3053852 2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-(3,5-diiodo-2-prop-2-ynoxyphenyl)methylideneamino]acetamide CAS No. 5657-20-5](/img/no-structure.png)
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-(3,5-diiodo-2-prop-2-ynoxyphenyl)methylideneamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a tetrazolyl group attached to a chlorophenyl group, and a diiodo-prop-2-ynoxyphenyl group attached to an acetamide group .Physical And Chemical Properties Analysis
The compound has a density of 1.9±0.1 g/cm^3, a molar refractivity of 133.7±0.5 cm^3, and a molar volume of 334.5±7.0 cm^3 . It has 8 H bond acceptors, 1 H bond donor, and 8 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
- A study by Evren et al. (2019) discusses the synthesis and biological evaluation of related compounds for anticancer activity, focusing on their selective cytotoxicity against human lung adenocarcinoma cells and mouse embryoblast cell lines (Evren et al., 2019).
Photovoltaic Efficiency
- Mary et al. (2020) examined the potential use of similar compounds in dye-sensitized solar cells (DSSCs), highlighting their light harvesting efficiency and free energy of electron injection (Mary et al., 2020).
Antioxidant Activity
- The antioxidant properties of pyrazole-acetamide derivatives were explored by Chkirate et al. (2019), revealing significant antioxidant activity in in vitro studies (Chkirate et al., 2019).
Antibacterial Agents
- Research by Desai et al. (2008) discusses the synthesis and evaluation of 4-oxo-thiazolidines and 2-oxo-azetidines, highlighting their potential as antibacterial agents against various bacteria (Desai et al., 2008).
Antiviral and Antiapoptotic Effects
- A novel anilidoquinoline derivative, closely related to the compound , was synthesized and evaluated for its efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects (Ghosh et al., 2008).
Dye Intermediate Market
- Drabina et al. (2009) investigated the characterization and synthesis of 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole, a compound relevant to the dye intermediate market, which relates to the compound of interest (Drabina et al., 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-(3,5-diiodo-2-prop-2-ynoxyphenyl)methylideneamino]acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is the tetrazole derivative, which is synthesized from the corresponding amine and sodium azide. The second intermediate is the propargyl ether derivative, which is synthesized from the corresponding phenol and propargyl bromide. The two intermediates are then coupled together using a condensation reaction to form the final product.", "Starting Materials": [ "2-chloroaniline", "sodium azide", "3,5-diiodo-2-prop-2-ynol", "4-(2-chlorophenyl)-1H-tetrazole-5-amine", "4-hydroxy-3,5-diiodo-2-prop-2-ynylbenzene" ], "Reaction": [ "Step 1: Synthesis of 4-(2-chlorophenyl)-1H-tetrazole-5-amine from 2-chloroaniline and sodium azide using a Cu(I)-catalyzed azide-alkyne cycloaddition reaction.", "Step 2: Synthesis of 4-hydroxy-3,5-diiodo-2-prop-2-ynylbenzene from 3,5-diiodo-2-prop-2-ynol and phenol using a Williamson ether synthesis reaction.", "Step 3: Coupling of the two intermediates using a condensation reaction to form the final product, 2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-(3,5-diiodo-2-prop-2-ynoxyphenyl)methylideneamino]acetamide." ] } | |
CAS-Nummer |
5657-20-5 |
Molekularformel |
C19H13ClI2N6O2 |
Molekulargewicht |
646.6 g/mol |
IUPAC-Name |
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-(3,5-diiodo-2-prop-2-ynoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H13ClI2N6O2/c1-2-7-30-18-12(8-13(21)9-16(18)22)10-23-24-17(29)11-28-26-19(25-27-28)14-5-3-4-6-15(14)20/h1,3-6,8-10H,7,11H2,(H,24,29)/b23-10+ |
InChI-Schlüssel |
ZHIAKSVTYSRRAL-AUEPDCJTSA-N |
Isomerische SMILES |
C#CCOC1=C(C=C(C=C1I)I)/C=N/NC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl |
SMILES |
C#CCOC1=C(C=C(C=C1I)I)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl |
Kanonische SMILES |
C#CCOC1=C(C=C(C=C1I)I)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Imino(phenyl)methyl]aniline](/img/structure/B3053774.png)
![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-one](/img/structure/B3053775.png)

![[(2R,3S,5R)-2-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B3053778.png)







![2-(2-Ethylhexyl)-6,7-dimethoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053791.png)